1-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)urea
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Overview
Description
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N’-(4-PHENOXYPHENYL)UREA is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N’-(4-PHENOXYPHENYL)UREA typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or other suitable reagents.
Alkylation: The benzimidazole core is then alkylated with a suitable alkylating agent to introduce the propyl group.
Urea Formation: The final step involves the reaction of the alkylated benzimidazole with 4-phenoxyphenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N’-(4-PHENOXYPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N’-(4-PHENOXYPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N’-(4-PHENOXYPHENYL)UREA involves its interaction with specific molecular targets. The benzimidazole core allows the compound to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of key biological pathways, such as DNA replication and protein synthesis, ultimately resulting in the death of microbial or cancer cells.
Comparison with Similar Compounds
N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N’-(4-PHENOXYPHENYL)UREA can be compared with other benzimidazole derivatives, such as:
2-(2,2,2-Trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
5,6-Dichloro-1H-benzoimidazol-2-yl derivatives: Exhibits good muscle agonism and prostate inhibition.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: Used in the synthesis of various biologically active compounds.
The uniqueness of N-[3-(1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]-N’-(4-PHENOXYPHENYL)UREA lies in its specific structural features and its broad range of applications in different scientific fields.
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C23H22N4O2/c28-23(24-16-6-11-22-26-20-9-4-5-10-21(20)27-22)25-17-12-14-19(15-13-17)29-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,26,27)(H2,24,25,28) |
InChI Key |
AQBZFCKAVYUNJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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